molecular formula C6H10ClN3O B2602038 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 1779133-54-8

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

Cat. No. B2602038
CAS RN: 1779133-54-8
M. Wt: 175.62
InChI Key: AUDOTHFEYSNGAR-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O . It is a compound of interest in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride and related compounds has been reported in the literature. Lipophilic ligand efficiency was used as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo [5,1- b ] [1,3]oxazinesulfonylureas .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride can be analyzed using various computational tools. The InChI string for this compound is InChI=1S/C6H9N3O.ClH/c7-5-3-9-6 (10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride are complex and can be influenced by various factors. More research is needed to fully understand these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride include a molecular weight of 175.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 175.0512396 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Synthesis : Lindsay-Scott and Rivlin-Derrick (2019) demonstrated a method for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, a related compound, from commercially available pyrazoles. This method involves the regiocontrolled construction of pyrazole-5-aldehydes, yielding fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).

  • Efficient Synthesis Methodology : Abonía et al. (2010) provided an efficient three-step procedure for synthesizing 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through intramolecular etherification (Abonía et al., 2010).

  • Conversion into Spirobenzoxazoles : Kurasawa et al. (1988) studied the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines. This work provides insight into the chemical behavior of related pyrazolo compounds under specific conditions (Kurasawa et al., 1988).

Pharmacological Applications

  • Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including a compound similar to 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine, and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds showed significant inhibitory activity (Abdellatif et al., 2014).

  • PDE-4B Inhibition for Disease Treatment : A paper by Abdel-Magid (2017) discusses the invention of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as selective inhibitors of Phosphodiesterase 4B (PDE-4B). These compounds may be useful for treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).

Safety And Hazards

Safety studies on 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride have indicated potential renal toxicity due to compound precipitation . Further studies are needed to fully understand the safety profile of this compound.

Future Directions

The future directions for research on 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. More detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also provide valuable insights .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOTHFEYSNGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

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